molecular formula C14H12N4O5 B2897403 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide CAS No. 946281-87-4

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide

Cat. No. B2897403
CAS RN: 946281-87-4
M. Wt: 316.273
InChI Key: SBNSTAZOVLZEAF-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide, also known as IDOB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. IDOB is a synthetic compound that belongs to the family of benzamides, which are known for their diverse pharmacological activities.

Scientific Research Applications

Chemical Degradation and Environmental Behavior

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide, while not directly studied, shares structural similarities with compounds like isoxaben, which have been extensively researched for their environmental degradation pathways and behavior. Isoxaben, a benzoylamide derivative, undergoes unexpected hydrolysis under aqueous acid conditions, transforming into 5-isoxazolinone and 2,6-dimethoxybenzamide without generating the anticipated 5-aminoisoxazol. This reaction pathway is significant as it suggests a primary soil metabolism route for isoxaben, highlighting its environmental stability and degradation behavior (Rouchaud, Gustin, Moulard, & Plisnier, 2010; Rouchaud et al., 1994).

Photolysis studies on isoxaben under natural and simulated solar light conditions have identified several photoproducts, including dimethoxy-benzonitrile and dimethoxybenzamide, through a complex rearrangement process. This research provides insights into the photodegradation pathways of such compounds, which could be relevant for understanding the environmental fate of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide (Mamouni, Schmitt, Mansour, & Schiavon, 1992).

Synthetic Applications and Material Science

In the context of synthetic chemistry and materials science, compounds containing the 1,3,4-oxadiazol ring, similar to the structure , have been explored for various applications. For instance, aromatic polyamides incorporating 1,3,4-oxadiazole or benzonitrile units exhibit notable thermal stability, solubility, and mechanical properties, making them suitable for thin-film applications. Such polymers, due to their unique structural features, may offer valuable insights into the potential utility of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide in developing new materials with desirable thermal and mechanical characteristics (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).

Additionally, the study of chemical oxidation of related isoxazole-containing compounds, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, highlights the reactivity and potential transformation pathways of these molecules under various conditions. Understanding these oxidation processes is essential for applications in pharmaceutical chemistry and the synthesis of novel compounds with potential biological activities (Adolphe-Pierre, Ménager, Tombret, Vérité, Lepage, & Lafont, 1998).

properties

IUPAC Name

2,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-20-8-3-4-10(21-2)9(7-8)12(19)16-14-18-17-13(22-14)11-5-6-15-23-11/h3-7H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNSTAZOVLZEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,5-dimethoxybenzamide

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